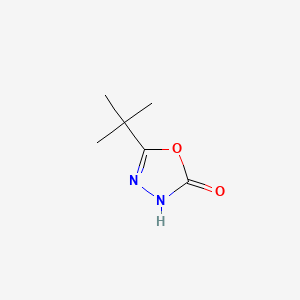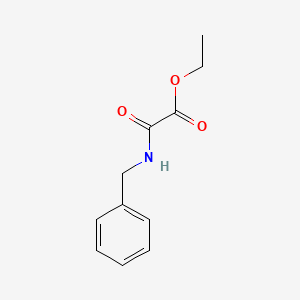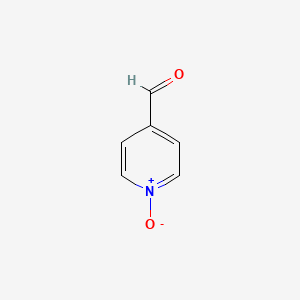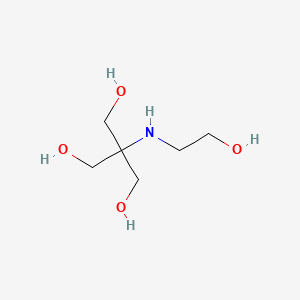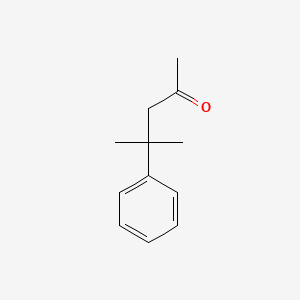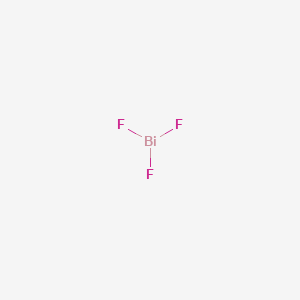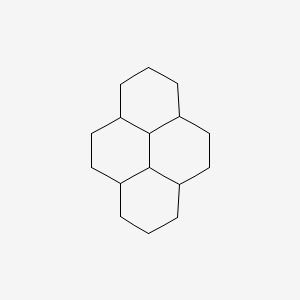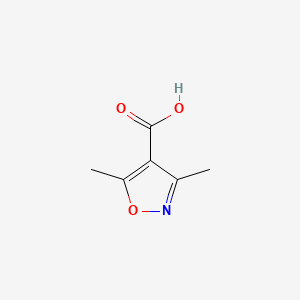
2,2'-Bifuran
Übersicht
Beschreibung
2,2’-Bifuran is a chemical compound with the molecular formula C8H6O2 . It has a molecular weight of 134.13 g/mol . The IUPAC name for 2,2’-Bifuran is 2-(furan-2-yl)furan .
Synthesis Analysis
The synthesis of valuable bifuranyl dicarboxylates, which includes 2,2’-Bifuran, starts with α-bromination of readily accessible furan-2-carboxylates by LiBr and K2S2O8 . The bromination intermediate product 5-bromofuran-2-carboxylates were then conducted in a palladium-catalyzed reductive homocoupling reactions in the presence of alcohols to afford bifuranyl dicarboxylates . Another synthesis method involves nickel-electrocatalyzed homocoupling of bromine-substituted methyl furancarboxylates .
Molecular Structure Analysis
The molecular structure of 2,2’-Bifuran has been studied using density functional theory . The optimised molecular structures, vibrational wavenumbers and corresponding vibrational assignments of the syn- and anti-conformers of 2,2’-Bifuran and its nitro, fluoro, methyl and hydroxyl derivatives were obtained .
Chemical Reactions Analysis
The chemical reactions of 2,2’-Bifuran have been studied in the context of its use in the synthesis of polyesters . One of the final products in this protocol, [2,2’]bifuran-5,5’-dicarboxylic acid esters, are essential monomers of poly(ethylene bifuranoate), which can be served as a green and versatile alternative polymer for traditional poly(ethylene terephthalate) that is currently common in technical plastics .
Physical And Chemical Properties Analysis
2,2’-Bifuran has a density of 1.1±0.1 g/cm3, a boiling point of 183.1±15.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 63.8±7.2 °C . The index of refraction is 1.501, and it has a molar refractivity of 35.4±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Farbstoff-sensibilisierte Solarzellen
2,2'-Bifuran-Derivate wurden synthetisiert und als Sensibilisatoren in Farbstoff-sensibilisierten Solarzellen (DSSCs) eingesetzt. Diese Verbindungen zeigen in Kombination mit Cyanessigsäure, Barbitursäure, Thiobarbitursäure und 4-Carboxylcyanoacetamiden ein photovoltaisches Leistungsvermögen, das mit dem des Ru(II)-Farbstoffs N3 vergleichbar ist .
Konformationsstudien
Hochwertige ab-initio-Berechnungen und DFT-Methoden wurden eingesetzt, um das Torsionspotenzial für die Inter-Ring-Rotation in this compound zu analysieren. Diese Forschung trägt zum Verständnis des Konformationsverhaltens von Bifuranmolekülen bei, das für ihre Anwendung in verschiedenen Bereichen entscheidend ist .
Polymersynthese
Bifuranverbindungen, die von Furfural abgeleitet sind, wurden zur Synthese von Materialien mit interessanten Eigenschaften wie starken UV-Lichtfiltereffekten und reduzierter Sauerstoffgaspermeabilität verwendet. Diese Eigenschaften sind wichtig für die Entwicklung neuer Polymere mit erhöhter Haltbarkeit und Funktionalität .
Zukünftige Richtungen
2,2’-Bifuran has potential applications in the synthesis of bio-based materials, particularly in high-volume products like polymers . One of the final products in the synthesis protocol, [2,2’]bifuran-5,5’-dicarboxylic acid esters, are essential monomers of poly(ethylene bifuranoate), which can serve as a green and versatile alternative polymer for traditional poly(ethylene terephthalate) that is currently common in technical plastics . This suggests that 2,2’-Bifuran could play a significant role in the development of sustainable materials in the future .
Wirkmechanismus
Mode of Action
The mode of action of 2,2’-Bifuran involves its interaction with its targets. The torsional potential for inter-ring rotation in 2,2’-Bifuran has been systematically tackled using highly accurate ab initio calculations as well as cost-effective DFT methods . The successful convergence of the ab initio results allowed to confirm the presence of a shallow gauche minimum in the torsional potential curve .
Biochemical Pathways
The metabolism of 2,2’-bifuran via the cyp2e1 pathway results in increased ros production, including superoxide, hydrogen peroxide (h2o2), and hydroxyl radicals . ROS production is associated with cancer development, atherosclerosis, diabetes, inflammation, aging, and other harmful processes .
Pharmacokinetics
The bioavailability of a compound is an important ADME property
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,2’-Bifuran are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
2,2’-Bifuran has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2’-Bifuran exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bifuran have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’-Bifuran vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2,2’-Bifuran is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,2’-Bifuran and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHZFLBMZZVHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974505 | |
| Record name | 2,2'-Bifuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5905-00-0 | |
| Record name | 2,2'-Bifuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bifuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-bifuran?
A1: this compound has a molecular formula of C8H6O2 and a molecular weight of 134.13 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers often employ NMR spectroscopy (1H-NMR and 13C-NMR), UV/Vis spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. [, , , ]
Q3: How does incorporating this compound units into polymers affect their properties?
A3: Studies show that incorporating this compound units can enhance several polymer properties:
- Increased glass transition temperature (Tg): This results in a higher temperature for the transition from a rigid to a more flexible state. []
- Improved oxygen barrier properties: This is particularly relevant for packaging applications. [, ]
- Enhanced UV absorbance: This property can be advantageous for applications requiring UV protection. [, ]
Q4: How stable is the 3,3′-bifuran-5,5′-dicarboxylic acid-based polyester when exposed to air?
A4: Interestingly, this polyester exhibits air-induced cross-linking. This process significantly reduces its oxygen permeability, reaching levels comparable to high-performance barrier polymers. []
Q5: What computational methods help understand the conformational properties of this compound and its derivatives?
A5: Density Functional Theory (DFT) calculations are widely used to study this compound's syn- and anti-conformers. These calculations provide insights into their relative stability, rotational barriers, and how these are influenced by solvent polarity. [, ]
Q6: Can you elaborate on the use of Molecular Dynamics (MD) simulations in studying this compound derivatives?
A6: MD simulations have been employed to calculate binding energies of this compound derivatives on metal surfaces, offering insights into their corrosion inhibition properties. []
Q7: How do structural modifications of this compound derivatives impact their properties and activities?
A7: Research indicates that modifying substituents on the this compound core can significantly alter:
- Rotational barriers: Fusing benzene rings to the this compound core increases rotational barriers, leading to more planar structures. []
- Electronic properties: Introducing electron-donating or electron-withdrawing groups influences the electronic distribution and consequently impacts properties like UV absorbance and fluorescence. [, ]
- Biological activity: Studies on this compound derivatives as potential anti-MRSA agents demonstrate varying efficacy depending on the substituents. []
Q8: What analytical techniques are used to study the dehydrogenative Heck reaction involving this compound formation?
A8: Electrospray ionization mass spectrometry (ESI-MS) coupled with MS/MS and high-resolution mass spectrometry provides insights into the reaction mechanism and intermediates involved in the formation of this compound via the dehydrogenative Heck reaction. []
Q9: What are some potential applications of this compound and its derivatives based on their reported properties?
A9: Research suggests several potential applications:
- High-performance bioplastics: this compound-based polyesters show promise as high-performance bioplastics due to their favorable thermal and mechanical properties, oxygen barrier capabilities, and UV-blocking potential. [, ]
- Organic semiconductors: Oligomers incorporating this compound units have shown potential as organic semiconductors for organic light-emitting field effect transistors (OLETs). []
- Corrosion inhibitors: this compound derivatives exhibit potential as corrosion inhibitors for carbon steel in acidic environments. []
- Antimicrobial agents: Studies indicate the potential of certain this compound derivatives in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). []
Q10: What are the environmental implications of utilizing this compound in polymer synthesis?
A10: One significant advantage of this compound is its potential to be derived from renewable resources like furfural. [, ] This makes it an attractive building block for developing sustainable and bio-based polymers with a lower environmental footprint compared to traditional petroleum-based alternatives.
Q11: How does the research on this compound bridge different scientific disciplines?
A11: The study of this compound and its derivatives exemplifies cross-disciplinary research by integrating:
- Organic Chemistry: Synthetic methodologies for this compound derivatives and their incorporation into polymers. [, , , ]
- Materials Science: Exploring the properties and potential applications of this compound-containing materials. [, , , ]
- Computational Chemistry: Employing theoretical calculations to understand structure-property relationships and guide material design. [, , , ]
- Biological Sciences: Investigating the biological activity of this compound derivatives, such as their antimicrobial potential. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


